molecular formula C21H16N2O2 B12922811 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide CAS No. 86193-99-9

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide

Katalognummer: B12922811
CAS-Nummer: 86193-99-9
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: AZNJWMOKKPDDJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide typically involves the construction of the indolizine core followed by functionalization at specific positions. One common method involves the reaction of 2,3-diphenylindolizine with hydroxylamine to introduce the hydroxy group at the 1-position. The carboxamide group at the 7-position can be introduced through a subsequent reaction with an appropriate amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Formation of 1-oxo-2,3-diphenylindolizine-7-carboxamide.

    Reduction: Formation of 1-hydroxy-2,3-diphenylindolizine-7-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in disease processes, making it a candidate for therapeutic development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Diphenylindolizine: Lacks the hydroxy and carboxamide groups, making it less versatile in terms of chemical reactivity and biological activity.

    1-Hydroxyindolizine: Lacks the diphenyl groups, which may reduce its ability to interact with certain molecular targets.

    7-Carboxamideindolizine: Lacks the hydroxy and diphenyl groups, potentially limiting its applications.

Uniqueness

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide is unique due to the presence of both hydroxy and carboxamide groups, which enhance its ability to form hydrogen bonds and interact with various molecular targets

Eigenschaften

CAS-Nummer

86193-99-9

Molekularformel

C21H16N2O2

Molekulargewicht

328.4 g/mol

IUPAC-Name

1-hydroxy-2,3-diphenylindolizine-7-carboxamide

InChI

InChI=1S/C21H16N2O2/c22-21(25)16-11-12-23-17(13-16)20(24)18(14-7-3-1-4-8-14)19(23)15-9-5-2-6-10-15/h1-13,24H,(H2,22,25)

InChI-Schlüssel

AZNJWMOKKPDDJP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C(=O)N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.